(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid
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Overview
Description
(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor with a trifluoromethyl group. One common method is the reaction of a trifluoromethylated alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amides, esters, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylcyclopropane derivatives: Compounds with similar trifluoromethyl and cyclopropane structures.
Trifluoromethylated carboxylic acids: Compounds with trifluoromethyl groups attached to carboxylic acid moieties.
Uniqueness
(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid is unique due to its specific cis-configuration and the presence of both trifluoromethyl and cyclopropane groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
(1S,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLYQDUCHEFFQ-STHAYSLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-18-4 |
Source
|
Record name | rac-(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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